molecular formula C25H54BrN B14688635 N,N,N-Tripropylhexadecan-1-aminium bromide CAS No. 25268-61-5

N,N,N-Tripropylhexadecan-1-aminium bromide

Cat. No.: B14688635
CAS No.: 25268-61-5
M. Wt: 448.6 g/mol
InChI Key: FIUXEBBRCRBWTE-UHFFFAOYSA-M
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Description

N,N,N-Tripropylhexadecan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C25H54BrN. This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is a cationic surfactant, meaning it carries a positive charge, which makes it effective in interacting with negatively charged surfaces and molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tripropylhexadecan-1-aminium bromide typically involves the quaternization of hexadecylamine with propyl bromide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Hexadecylamine+3Propyl BromideN,N,N-Tripropylhexadecan-1-aminium Bromide\text{Hexadecylamine} + 3 \text{Propyl Bromide} \rightarrow \text{this compound} Hexadecylamine+3Propyl Bromide→N,N,N-Tripropylhexadecan-1-aminium Bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tripropylhexadecan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce a variety of oxidized products depending on the reaction conditions.

Scientific Research Applications

N,N,N-Tripropylhexadecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of biological samples, particularly in the extraction and purification of nucleic acids and proteins.

    Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Tripropylhexadecan-1-aminium bromide involves its interaction with negatively charged surfaces and molecules. The positively charged ammonium group allows it to bind to negatively charged sites, disrupting the structure and function of the target molecules. This property is particularly useful in applications such as emulsification, where the compound helps to stabilize mixtures of oil and water.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Tetradecyltrimethylammonium Bromide: A compound with a shorter alkyl chain but similar chemical behavior.

Uniqueness

N,N,N-Tripropylhexadecan-1-aminium bromide is unique due to its longer alkyl chain and tripropyl groups, which enhance its hydrophobic interactions and make it more effective in certain applications compared to its shorter-chain counterparts .

Properties

CAS No.

25268-61-5

Molecular Formula

C25H54BrN

Molecular Weight

448.6 g/mol

IUPAC Name

hexadecyl(tripropyl)azanium;bromide

InChI

InChI=1S/C25H54N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22-6-2,23-7-3)24-8-4;/h5-25H2,1-4H3;1H/q+1;/p-1

InChI Key

FIUXEBBRCRBWTE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-]

Origin of Product

United States

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